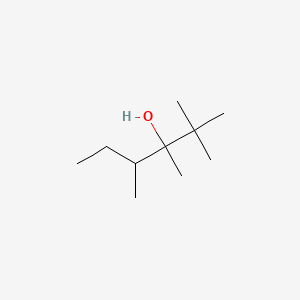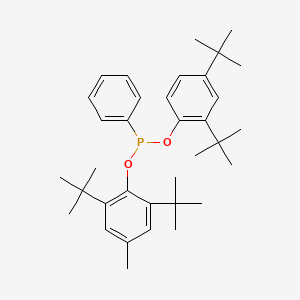
Phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple tert-butyl groups and a phosphonous acid ester functional group, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester typically involves the esterification of phosphonous acid derivatives with phenolic compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity. Common reagents used in the synthesis include phenol derivatives and phosphonous acid chlorides.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester functional group into alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products
Aplicaciones Científicas De Investigación
Phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a stabilizer in plastics and other materials.
Mecanismo De Acción
The mechanism of action of phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and ester functional group allow it to fit into specific binding sites, modulating the activity of target proteins and pathways. This interaction can lead to various biological effects, including enzyme inhibition and signal transduction modulation.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: Known for its antioxidant properties and used as a stabilizer in various applications.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-: Similar in structure but with an additional ethyl group, used in similar applications.
Uniqueness
Phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester stands out due to its unique combination of phosphonous acid ester and multiple tert-butyl groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
72102-70-6 |
|---|---|
Fórmula molecular |
C35H49O2P |
Peso molecular |
532.7 g/mol |
Nombre IUPAC |
(2,6-ditert-butyl-4-methylphenoxy)-(2,4-ditert-butylphenoxy)-phenylphosphane |
InChI |
InChI=1S/C35H49O2P/c1-24-21-28(34(8,9)10)31(29(22-24)35(11,12)13)37-38(26-17-15-14-16-18-26)36-30-20-19-25(32(2,3)4)23-27(30)33(5,6)7/h14-23H,1-13H3 |
Clave InChI |
FKIFKORKHPBUAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)OP(C2=CC=CC=C2)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


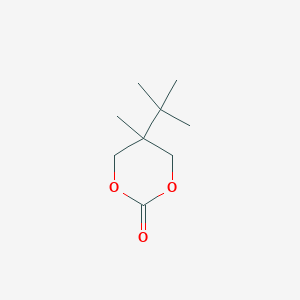
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
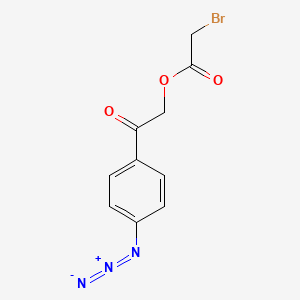
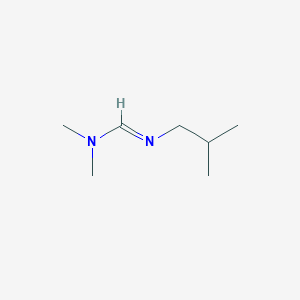
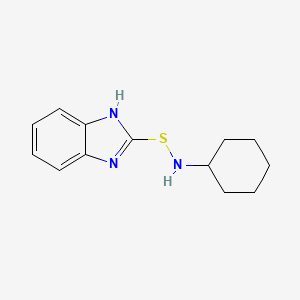
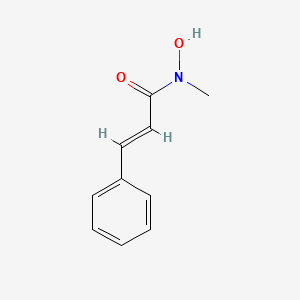
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)
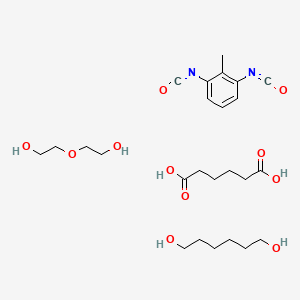
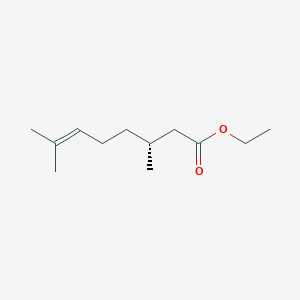
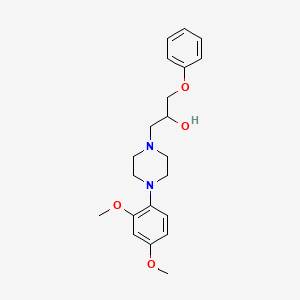
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
